molecular formula C18H13N5O4S B4210854 [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

Cat. No.: B4210854
M. Wt: 395.4 g/mol
InChI Key: HEBHQFBRSSMCCJ-UHFFFAOYSA-N
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Description

[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone: is a complex organic compound that features a triazole ring, a furan ring, a thiophene ring, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Furyl Group: The furyl group can be introduced through a nucleophilic substitution reaction.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached using a Friedel-Crafts acylation reaction.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, particularly at the triazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the specific substitution reaction.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. The presence of the triazole ring, nitrobenzoyl group, and heterocyclic rings suggests it could interact with biological targets, potentially leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the triazole ring could participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)-1-(3-nitrobenzoyl)-1H-1,2,4-triazol-5-amine: Lacks the thienylmethyl group.

    3-(2-furyl)-1-(3-nitrobenzoyl)-N-methyl-1H-1,2,4-triazol-5-amine: Has a methyl group instead of the thienylmethyl group.

    3-(2-furyl)-1-(3-nitrobenzoyl)-N-(2-furylmethyl)-1H-1,2,4-triazol-5-amine: Has a furylmethyl group instead of the thienylmethyl group.

Uniqueness

The presence of the thienylmethyl group in [3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone distinguishes it from similar compounds. This group can influence the compound’s electronic properties, reactivity, and potential interactions with biological targets, making it unique in its class.

Properties

IUPAC Name

[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-17(12-4-1-5-13(10-12)23(25)26)22-18(19-11-14-6-3-9-28-14)20-16(21-22)15-7-2-8-27-15/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBHQFBRSSMCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
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[3-(Furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone

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